Hydrogen selenide

Overview

Description

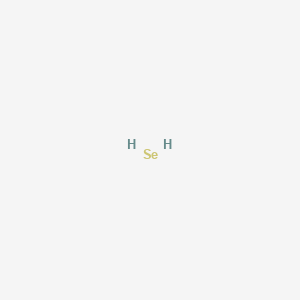

Hydrogen selenide (H₂Se) is a binary hydride of selenium, belonging to the chalcogen hydride series alongside H₂O, H₂S, H₂Te, and H₂Po. At room temperature, it exists as a colorless, toxic gas with a pungent odor, comparable to but more offensive than hydrogen sulfide (H₂S) . Structurally, H₂Se adopts a bent geometry similar to other chalcogen hydrides, with a bond angle approaching 90° . Its high reactivity and reducing properties make it valuable in industrial applications, particularly in semiconductor manufacturing and catalysis . However, H₂Se is notoriously hazardous, requiring stringent safety protocols due to its extreme toxicity and corrosiveness .

In biological systems, H₂Se is a key metabolite of selenium compounds, implicated in both therapeutic and toxicological pathways. It can act as a redox-active molecule, inducing reductive stress in cancer cells or generating reactive oxygen species (ROS) under specific conditions .

Preparation Methods

Aluminum Selenide Hydrolysis

The reaction of aluminum selenide (Al₂Se₃) with water remains the most widely documented method for laboratory-scale H₂Se production. The process involves the stoichiometric hydrolysis of Al₂Se₃, as shown in the equation:

2\text{Se}3 + (3 + x)\text{H}2\text{O} \rightarrow 3\text{H}2\text{Se} + \text{Al}2\text{O}3 \cdot x\text{H}_2\text{O}

This exothermic reaction generates gaseous H₂Se, which is subsequently purified through multi-stage dehydration and liquefaction .

Reaction Conditions and Yield Optimization

The hydrolysis occurs at ambient temperatures, but controlling moisture content is critical to prevent excessive heat and side reactions. Patent CN101041425A specifies condensation at 0°C to remove bulk water, followed by adsorption using Al₂Se₃ particles to reduce residual moisture to <100 ppm . Post-purification involves liquefying H₂Se at -55°C under vacuum to eliminate non-condensable gases like N₂ and O₂, achieving a final purity of 99.5% .

Table 1: Aluminum Selenide Hydrolysis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 20–25°C | |

| Condensation Temperature | 0°C | |

| Adsorption Material | Al₂Se₃ particles (3–8 mm) | |

| Liquefaction Temperature | -55°C | |

| Final Purity | 99.5% |

Advantages and Limitations

This method offers high yields (~95%) and leverages reusable Al₂Se₃ adsorbents, minimizing raw material waste . However, Al₂Se₃’s sensitivity to ambient moisture complicates storage, and the toxicity of H₂Se necessitates closed-system handling .

Zinc Selenide-Acid Reaction

An alternative approach involves reacting zinc selenide (ZnSe) with concentrated acids, such as hydrochloric acid (HCl), at elevated temperatures:

2\text{Se} + \text{ZnCl}2

Patent CN101811676B details optimal conditions at 50–200°C with a ZnSe-to-acid molar ratio of 10:(1–0.1):1, achieving yields exceeding 90% .

Process Enhancements

The reaction’s scalability is improved by using reflux condensers to capture H₂Se gas and prevent atmospheric release. Post-synthesis purification involves scrubbing the gas with alkaline solutions to remove acidic impurities, followed by drying over phosphorus pentoxide (P₂O₅) .

Table 2: Zinc Selenide-Acid Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction Temperature | 50–200°C | |

| Molar Ratio (ZnSe:HCl) | 10:1–10:0.1 | |

| Yield | 90–92% | |

| Purification Method | Alkaline scrubbing + P₂O₅ |

Comparative Advantages

This method circumvents Al₂Se₃’s storage challenges and reduces environmental contamination risks . However, the use of corrosive acids necessitates corrosion-resistant equipment, increasing operational costs .

Direct Synthesis from Elements

This compound can be synthesized directly via the reaction of hydrogen gas (H₂) with elemental selenium (Se) at high temperatures:

2 + \text{Se} \rightarrow \text{H}2\text{Se} \quad (\Delta H = +84.5\ \text{kJ/mol})

This endothermic process requires temperatures >350°C and catalytic surfaces to enhance reaction kinetics .

Challenges and Practical Considerations

While theoretically straightforward, the method’s high energy input and low conversion efficiency (<60%) limit its industrial utility . Additionally, selenium’s tendency to form polyselenides (e.g., H₂Se₂) at elevated temperatures complicates purification .

Emerging Techniques and Innovations

Recent patents explore photocatalytic and electrochemical methods for H₂Se synthesis, though these remain experimental. For instance, electrolyzing selenium-rich electrolytes at low voltages shows promise for ambient-temperature production but faces scalability hurdles .

Chemical Reactions Analysis

Types of Reactions: Hydrogen selenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form selenium dioxide (SeO₂) and water: [ \text{H}_2\text{Se} + \text{O}_2 \rightarrow \text{SeO}_2 + \text{H}_2\text{O} ]

Reduction: this compound can be reduced to elemental selenium by reacting with reducing agents such as hydrogen gas: [ \text{H}_2\text{Se} + \text{H}_2 \rightarrow \text{Se} + 2\text{H}_2 ]

Substitution: this compound reacts with halogens to form selenide salts. For example, it reacts with chlorine to form selenium dichloride: [ \text{H}_2\text{Se} + \text{Cl}_2 \rightarrow \text{SeCl}_2 + 2\text{HCl} ]

Common Reagents and Conditions: Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., oxygen), and reducing agents (e.g., hydrogen gas). The reactions typically occur under controlled conditions to ensure safety and efficiency.

Major Products: The major products formed from these reactions include selenium dioxide, elemental selenium, and various selenide salts.

Scientific Research Applications

Industrial Applications

Hydrogen selenide serves as a precursor for synthesizing various metal selenides, which are utilized in electronics and optoelectronics. These compounds often exhibit unique electrical and optical properties that are advantageous in device applications.

| Metal Selenide | Uses |

|---|---|

| Cadmium Selenide (CdSe) | Used in photodetectors and solar cells. |

| Lead Selenide (PbSe) | Employed in infrared detectors and thermoelectric devices. |

Biological Research

This compound has emerged as an important biomolecule with potential therapeutic applications. Research indicates that it may function as a gasotransmitter, similar to nitric oxide and hydrogen sulfide, influencing various physiological processes.

Therapeutic Potential

Recent studies have explored the role of this compound in mitigating oxidative stress and inflammation, suggesting its potential use in treating conditions like reperfusion injury.

- Case Study : In a study involving mice, this compound was found to effectively reduce reperfusion injury, highlighting its protective effects on tissues during ischemic events .

Antimicrobial Properties

This compound has demonstrated bactericidal activity against antibiotic-resistant strains of bacteria, enhancing the permeability of bacterial membranes and restoring respiratory functions.

- Research Findings : The incorporation of this compound in certain chemical frameworks has shown promise in increasing the effectiveness of existing antibiotics by overcoming resistance mechanisms .

Environmental Applications

This compound's role extends to environmental science, where it is studied for its impact on selenium cycling and contamination issues.

Selenium Bioremediation

The compound is involved in bioremediation processes aimed at detoxifying selenium-contaminated environments. Understanding its behavior can help develop strategies for managing selenium levels in agricultural runoff and industrial waste.

- Research Insight : Studies indicate that microbial reduction processes can convert toxic selenium species into less harmful forms, with this compound being a key intermediate .

Safety Considerations

Due to its high toxicity, this compound poses significant health risks if not handled properly. Exposure limits have been established by various organizations to protect workers:

| Organization | Exposure Limit (ppm) | Type |

|---|---|---|

| OSHA | 0.05 | TWA (8 hrs) |

| NIOSH | 0.05 | TWA (8 hrs) |

| EPA | 0.048 | AEGL-2 (8 hrs) |

Safety protocols must include proper training for personnel handling this compound, alongside access to safety data sheets .

Mechanism of Action

Hydrogen selenide is similar to other chalcogen hydrides such as hydrogen sulfide (H₂S) and hydrogen telluride (H₂Te). it has unique properties that distinguish it from these compounds:

Hydrogen Sulfide (H₂S):

- Hydrogen sulfide is less toxic compared to this compound.

- Hydrogen sulfide has a lower boiling point (-60°C) compared to this compound (-41°C).

- Both compounds have similar chemical reactivity, but this compound is more acidic (pKa = 3.89) compared to hydrogen sulfide (pKa = 7.0) .

Hydrogen Telluride (H₂Te):

- Hydrogen telluride is more toxic and less stable compared to this compound.

- Hydrogen telluride has a higher boiling point (-2°C) compared to this compound.

- Both compounds exhibit similar reactivity, but hydrogen telluride is less commonly used in industrial applications .

Comparison with Similar Compounds

Chalcogen Hydrides: Structural and Physical Properties

H₂Se shares similarities with other chalcogen hydrides (H₂O, H₂S, H₂Te) but exhibits distinct physicochemical behaviors:

| Property | H₂O | H₂S | H₂Se | H₂Te |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 18.02 | 34.08 | 80.98 | 129.62 |

| Boiling Point (°C) | 100 | -60.3 | -41.3 | -2.2 |

| Acidity (pKa) | 15.7 | 7.0 | 3.89 | 2.6 |

| Odor | Odorless | Rotten eggs | Pungent, foul | Extremely foul |

| Thermal Stability | High | Moderate | Low | Very low |

Key Observations :

- Acidity : Increases with molecular weight (H₂O < H₂S < H₂Se < H₂Te), reflecting weaker H–X bonds and greater ease of proton donation .

- Thermal Stability : Decreases down the group due to weaker bonds and greater susceptibility to decomposition (e.g., H₂Te decomposes readily into Te and H₂) .

- Odor : Intensity escalates from H₂S to H₂Se and H₂Te, correlating with increased polarizability of the chalcogen atom .

Redox Behavior

- H₂Se vs. H₂S : Both are reducing agents, but H₂Se is more reactive. For example, H₂Se reacts explosively with oxygen, whereas H₂S combusts less violently. Selenides (Se²⁻) are stronger reductants than sulfides (S²⁻), enabling their use in specialized catalytic systems .

- Anticancer Mechanisms: H₂Se donors (e.g., selenite) are metabolized to generate H₂Se, which induces reductive stress in cancer cells, disrupting redox homeostasis. In contrast, methylselenol (CH₃SeH), another selenium metabolite, exhibits chemopreventive effects without DNA damage .

Toxicity

- H₂Se vs. H₂S : H₂Se is significantly more toxic. In Saccharomyces cerevisiae, H₂Se induces DNA double-strand breaks via hydroxyl radicals (•OH) generated in an oxygen-dependent mechanism . H₂S toxicity, while severe, primarily arises from cytochrome c oxidase inhibition .

- Comparative LD₅₀ : H₂Se (1–2 ppm, inhalation) is far more lethal than H₂S (300–500 ppm) .

Catalysis

- Hydrogen Evolution Reaction (HER): Molybdenum selenide (MoSe₂) catalysts outperform sulfide analogues (MoS₂) in alkaline environments, achieving a current density of 10 mA/cm² at 270 mV overpotential . Ternary WS₂(1–x)Se₂x nanotubes also demonstrate enhanced HER efficiency due to tunable S/Se ratios .

- Semiconductors : H₂Se is used in chemical vapor deposition (CVD) for selenide thin films, critical in photovoltaic and optoelectronic devices .

Critical Research Findings

This toxicity is mediated by ROS, particularly •OH radicals .

Reductive Stress in Cancer: H₂Se donors selectively target cancer cells by creating a reductive microenvironment, sensitizing them to apoptosis .

Pharmacokinetics: Selenide salts (e.g., Na₂Se) deliver H₂Se rapidly but non-specifically, mimicking the "bolus effect" of early H₂S research tools. Controlled-release compounds are under development to improve therapeutic precision .

Biological Activity

Hydrogen selenide (H₂Se) is a colorless gas with a characteristic odor resembling that of rotten eggs. It is a highly toxic compound, classified as an Immediately Dangerous to Life and Health (IDLH) substance at concentrations as low as 1 ppm. Despite its toxicity, H₂Se plays significant roles in biological systems, particularly in selenium metabolism and as a potential signaling molecule.

Selenium Metabolism

H₂Se is a critical intermediate in the metabolism of selenium, which is an essential trace element for humans and other organisms. The primary dietary sources of selenium include selenomethionine (SeMet) and selenocysteine (Sec). Once ingested, these compounds are metabolized to H₂Se, which serves as a precursor for the biosynthesis of various selenoproteins, including glutathione peroxidases and thioredoxin reductases. These enzymes are vital for antioxidant defense and redox homeostasis in cells .

H₂Se exhibits several biological activities, including:

- Antioxidant Activity : H₂Se can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Cell Signaling : Similar to hydrogen sulfide (H₂S), H₂Se acts as a gasotransmitter, influencing various physiological processes such as vasodilation and neuroprotection .

- Regulation of Gene Expression : H₂Se can modulate the expression of genes involved in antioxidant defense and inflammation .

Case Study 1: Antioxidant Properties

A study examined the effects of H₂Se on oxidative stress in human cells. It was found that treatment with H₂Se significantly reduced markers of oxidative damage while enhancing the activity of antioxidant enzymes. This suggests that H₂Se could be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .

Case Study 2: Cancer Research

Research has indicated that H₂Se may have anticarcinogenic properties. In a clinical trial involving head and neck cancer patients, supplementation with selenium (which increases H₂Se levels) showed promise in reducing acute radiation-induced side effects. The metabolites generated from selenium metabolism, including methylselenol and H₂Se, were linked to this protective effect .

Table: Biological Activities of this compound

Toxicology and Safety Considerations

While H₂Se has beneficial biological roles, its toxicity cannot be overlooked. Exposure to high concentrations can lead to severe health effects, including respiratory distress and neurological damage. Regulatory bodies have established guidelines for safe exposure levels, emphasizing the need for careful handling in laboratory and industrial settings .

Properties

IUPAC Name |

selenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGBHKTXTAQXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021261 | |

| Record name | Selenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenium is a reddish colored powder that may become black upon exposure to air. It is toxic by ingestion. It is used to manufacture electronic components and rubber., Dry Powder; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Amorphous or crystalline, red to gray solid; Note: Occurs as an impurity in most sulfide ores; [NIOSH], GREY SOLID IN VARIOUS FORMS., Amorphous or crystalline, red to gray solid., Amorphous or crystalline, red to gray solid. [Note: Occurs as an impurity in most sulfide ores.] | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/66 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

1265 °F at 760 mmHg (NIOSH, 2023), 1265 °F, 685 °C | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/66 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insoluble, Soluble in aq potassium cyanide soln, potassium sulfite soln, dilute aqueous caustic alkali soln, Insoluble in water and alcohol, Soluble in concentrated nitric acid., Soluble in carbon disulfide, 2 mg/100 mL at room temperature; soluble in ether, Solubility in water: none | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.28 (NIOSH, 2023) - Denser than water; will sink, 4.39 g/cu cm (alpha form); 4.809 g/cu cm (gray selenium); 4.28 g/cu cm (vitreous selenium), Vitreous, Black selenium; dark red-brown to bluish-black solid; density = 4.28; softens at 50 to 60 °C and becomes elastic at 70 °C. Red amorphous form; density = 4.26. When freshly precipitated, reacts with water at 50 °C forming selenious acid and hydrogen. Soluble in carbon disulfide, methylene iodide, benzene or quinoline /amorphous forms/, Relative density (water = 1): 4.8, 4.28 | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 1 Pa at 227 °C; 10 Pa at 279 °C; 100 Pa at 344 °C; 1 kPa at 431 °C; 10 kPa at 540 °C; 100 kPa at 685 °C, Vapor pressure, Pa at 20 °C: 0.1, 0 mmHg (approx) | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

COMMERCIAL GRADE CONTAINS A MIN OF 99% SELENIUM & MAY CONTAIN MAX 0.2% TELLURIUM, 0.1% IRON, 0.005% LEAD & 0.005% COPPER AS IMPURITIES. ... THE HIGH PURITY GRADE ... IS REPORTED TO CONTAIN A MIN OF 99.99% SELENIUM. IMPURITIES WHICH MAY BE PRESENT @ CONCN NO GREATER THAN 1-2 MG/KG EACH ARE MERCURY, TELLURIUM, IRON, ARSENIC & OTHER NON-FERROUS METALS UNDESIRABLE IN ELECTRONIC & ELECTROSTATIC APPLICATIONS. HIGHER CONCN OF "INERT" CONTAMINANTS SUCH AS SODIUM, MAGNESIUM, CALCIUM, ALUMINUM & SILICON CAN BE TOLERATED. THE ULTRA HIGH PURITY GRADE, PREPARED ONLY ON A LABORATORY SCALE, IS REPORTED TO CONTAIN 0.0001-0.001% IMPURITIES. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Selenium exists in several allotropic forms. 3 are generally recognized ... Selenium can be prepd with either amorphous or crystalline structure. ... Amorphous is either red, in powder form or black, in vitreous form. Crystalline monoclinic selenium is deep red; crystalline hexagonal form, the most stable variety, is a metallic gray. | |

CAS No. |

7782-49-2, 7783-07-5 | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6241UJ22B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91P54KPAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VS757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

392 °F (NIOSH, 2023), 392 °F, 220.8 °C (gray selenium); vitreous selenium is transformed to gray selenium at 180 °C; alpha-form transforms to gray at temperatures above 120 °C, 217 °C | |

| Record name | SELENIUM POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/66 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SELENIUM, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIUM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SELENIUM & COMPOUNDS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/649 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Selenium | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.